![molecular formula C25H37N5O4 B14051548 tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, an azepane ring, and a benzimidazole moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate typically involves multiple steps, including the formation of the benzimidazole ring, the introduction of the piperidine moiety, and the final coupling with the azepane ring. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.
Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate
- Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H37N5O4 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate |
InChI |
InChI=1S/C25H37N5O4/c1-17(31)28-14-11-19(12-15-28)33-21-10-7-9-20-22(21)30(23(26)27-20)18-8-5-6-13-29(16-18)24(32)34-25(2,3)4/h7,9-10,18-19H,5-6,8,11-16H2,1-4H3,(H2,26,27)/t18-/m1/s1 |
InChI Key |
YXAANMIYXOBWGQ-GOSISDBHSA-N |
Isomeric SMILES |
CC(=O)N1CCC(CC1)OC2=CC=CC3=C2N(C(=N3)N)[C@@H]4CCCCN(C4)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC=CC3=C2N(C(=N3)N)C4CCCCN(C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


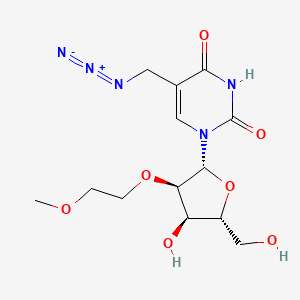
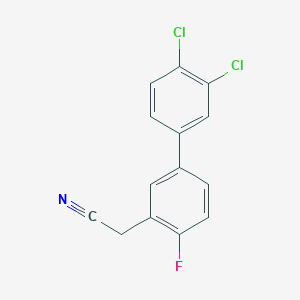
![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)


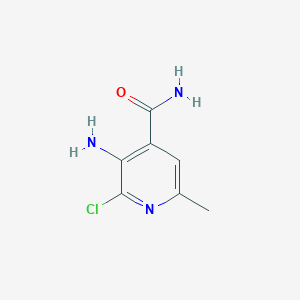
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)


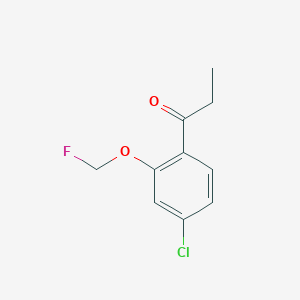
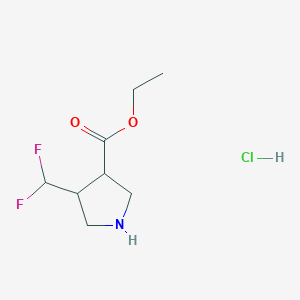

![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
